molecular formula C8H8N2O2 B13513331 methyl5-cyano-4-methyl-1H-pyrrole-2-carboxylate

methyl5-cyano-4-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13513331
M. Wt: 164.16 g/mol
InChI Key: UAEXORPDYJLBCR-UHFFFAOYSA-N
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Description

Methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H8N2O2. It is a pyrrole derivative, characterized by the presence of a cyano group at the 5-position, a methyl group at the 4-position, and a carboxylate ester at the 2-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H8N2O2/c1-5-3-6(8(11)12-2)10-7(5)4-9/h3,10H,1-2H3

InChI Key

UAEXORPDYJLBCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C(=O)OC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methyl-3-oxobutanenitrile with ethyl cyanoacetate in the presence of a base can lead to the formation of the desired pyrrole derivative. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Pyrrole oxides and related derivatives.

    Reduction: Amino-substituted pyrroles.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 5-cyano-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 4-position.

Uniqueness

Methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both cyano and carboxylate groups makes it a versatile intermediate in organic synthesis, and its structural features contribute to its potential biological activities.

Biological Activity

Methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in medicine and industry.

Chemical Structure and Properties

Methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate features a pyrrole ring with a cyano group and a methyl group, which contribute to its unique reactivity and biological properties. The presence of the cyano group allows for interactions with biological molecules, potentially influencing various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyano group can participate in hydrogen bonding, enhancing the compound's affinity for biological macromolecules. This interaction can modulate enzymatic activities and influence cellular signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate. It has been evaluated for its efficacy against various bacterial strains, demonstrating significant antibacterial and antifungal activities. The mechanism underlying this activity may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of Methyl 5-Cyano-4-Methyl-1H-Pyrrole-2-Carboxylate

PathogenZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The structural features of methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate allow it to bind to targets involved in cell cycle regulation and apoptosis, making it a promising candidate for cancer therapy .

Case Studies

  • Antimicrobial Evaluation : A study synthesized various derivatives of pyrrole compounds, including methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate, and assessed their antimicrobial activity. Results indicated that the presence of the cyano group significantly enhanced antibacterial and antifungal efficacy compared to other derivatives lacking this functional group .
  • Anticancer Research : In vitro studies demonstrated that methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate exhibited cytotoxic effects against human cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways associated with cancer progression .

Comparison with Related Compounds

Methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives to evaluate its unique properties:

CompoundKey FeaturesBiological Activity
Methyl 5-amino-4-methyl-1H-pyrrole-2-carboxylateContains an amino group instead of cyanoModerate antibacterial activity
Methyl 5-cyano-1H-pyrrole-2-carboxylateLacks the methyl group at the 4-positionLimited antimicrobial activity
Methyl 4-methyl-1H-pyrrole-2-carboxylateLacks the cyano groupWeak anticancer properties

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